1,1,1-Trifluoropropane-2-sulfonyl chloride
Overview
Description
“1,1,1-Trifluoropropane-2-sulfonyl chloride” is an organic compound with the chemical formula C3H4ClF3O2S and a molecular weight of 196.58 g/mol . It appears as a liquid and is typically stored at temperatures below -10 °C .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoropropane-2-sulfonyl chloride” includes carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms . The InChI key for this compound is NUUBIXUITNNERY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Sulfonyl chlorides, including “1,1,1-Trifluoropropane-2-sulfonyl chloride”, are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .
Scientific Research Applications
Synthesis of Fluorinated Compounds
1,1,1-Trifluoropropane-2-sulfonyl chloride: is a valuable reagent in the synthesis of fluorinated organic compounds. Its trifluoromethyl group is pivotal in pharmaceuticals and agrochemicals for enhancing metabolic stability and bioavailability. Researchers utilize this compound for introducing trifluoromethyl groups into complex molecules, aiding in the development of new drugs with improved pharmacokinetic properties .
Material Science
In material science, this sulfonyl chloride derivative is used to modify surfaces and create fluorinated polymers. These materials exhibit exceptional resistance to solvents, oils, and atmospheric gases, making them suitable for high-performance coatings and specialty sealants .
Catalyst and Ligand Synthesis
The compound serves as a precursor for synthesizing catalysts and ligands that contain fluorinated segments. These specialized molecules are crucial in catalysis, particularly in reactions where the introduction of fluorine atoms can significantly alter the reaction pathway and improve yields .
Analytical Chemistry
In analytical chemistry, 1,1,1-Trifluoropropane-2-sulfonyl chloride is used to derivatize compounds for detection and quantification by techniques such as gas chromatography-mass spectrometry (GC-MS). The high electronegativity of the fluorine atoms improves the electron capture detector (ECD) response, enhancing the sensitivity of the analysis .
Peptide and Protein Research
This compound is employed in peptide and protein research for selective modification of amino acids. The sulfonyl chloride group reacts with nucleophilic sites on amino acids, allowing for site-specific labeling or crosslinking, which is essential for studying protein structure and function .
Environmental Science
In environmental science, researchers use 1,1,1-Trifluoropropane-2-sulfonyl chloride to synthesize compounds that can act as tracers or probes for detecting and monitoring pollutants. Its unique chemical signature allows for the tracking of environmental transformations and fate of various chemicals .
Mechanism of Action
Target of Action
1,1,1-Trifluoropropane-2-sulfonyl chloride is a type of sulfonyl fluoride, which are known to be reactive probes in chemical biology and molecular pharmacology .
Mode of Action
As a sulfonyl fluoride, 1,1,1-Trifluoropropane-2-sulfonyl chloride possesses the right balance of biocompatibility (including aqueous stability) and protein reactivity . This allows it to interact with its targets effectively, leading to modification of the target residues .
Result of Action
The result of the action of 1,1,1-Trifluoropropane-2-sulfonyl chloride is the modification of specific amino acid residues in target proteins . This can potentially alter the function of these proteins, leading to various molecular and cellular effects.
Action Environment
The action of 1,1,1-Trifluoropropane-2-sulfonyl chloride is influenced by environmental factors such as pH and the presence of other molecules that can react with sulfonyl fluorides. It is also important to note that sulfonyl fluorides, including 1,1,1-Trifluoropropane-2-sulfonyl chloride, should be kept under inert gas to maintain their stability and efficacy.
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoropropane-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O2S/c1-2(3(5,6)7)10(4,8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUBIXUITNNERY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoropropane-2-sulfonyl chloride | |
CAS RN |
1443979-90-5 | |
Record name | 1,1,1-trifluoropropane-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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